

A Head-to-Head Comparison of YK11 and LGD-4033 on Muscle Hypertrophy

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Compound of Interest

Compound Name: YK11

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Introduction

Selective Androgen Receptor Modulators (SARMs) have been a significant area of research for conditions associated with muscle wasting, such as sarcopenia and cachexia. Among the numerous compounds synthesized, LGD-4033 (Ligandrol) has emerged as a prototypical nonsteroidal SARM, known for its high affinity and selectivity for the androgen receptor (AR) in muscle and bone.^{[1][2]} In parallel, **YK11**, a steroidal compound, has garnered attention for its unique dual mechanism of action, functioning as both a partial agonist of the androgen receptor and a myostatin inhibitor.^{[3][4]} This guide provides a head-to-head comparison of **YK11** and LGD-4033, focusing on their effects on muscle hypertrophy, supported by available preclinical data.

Mechanism of Action

The primary difference in the hypertrophic potential of **YK11** and LGD-4033 lies in their distinct molecular mechanisms.

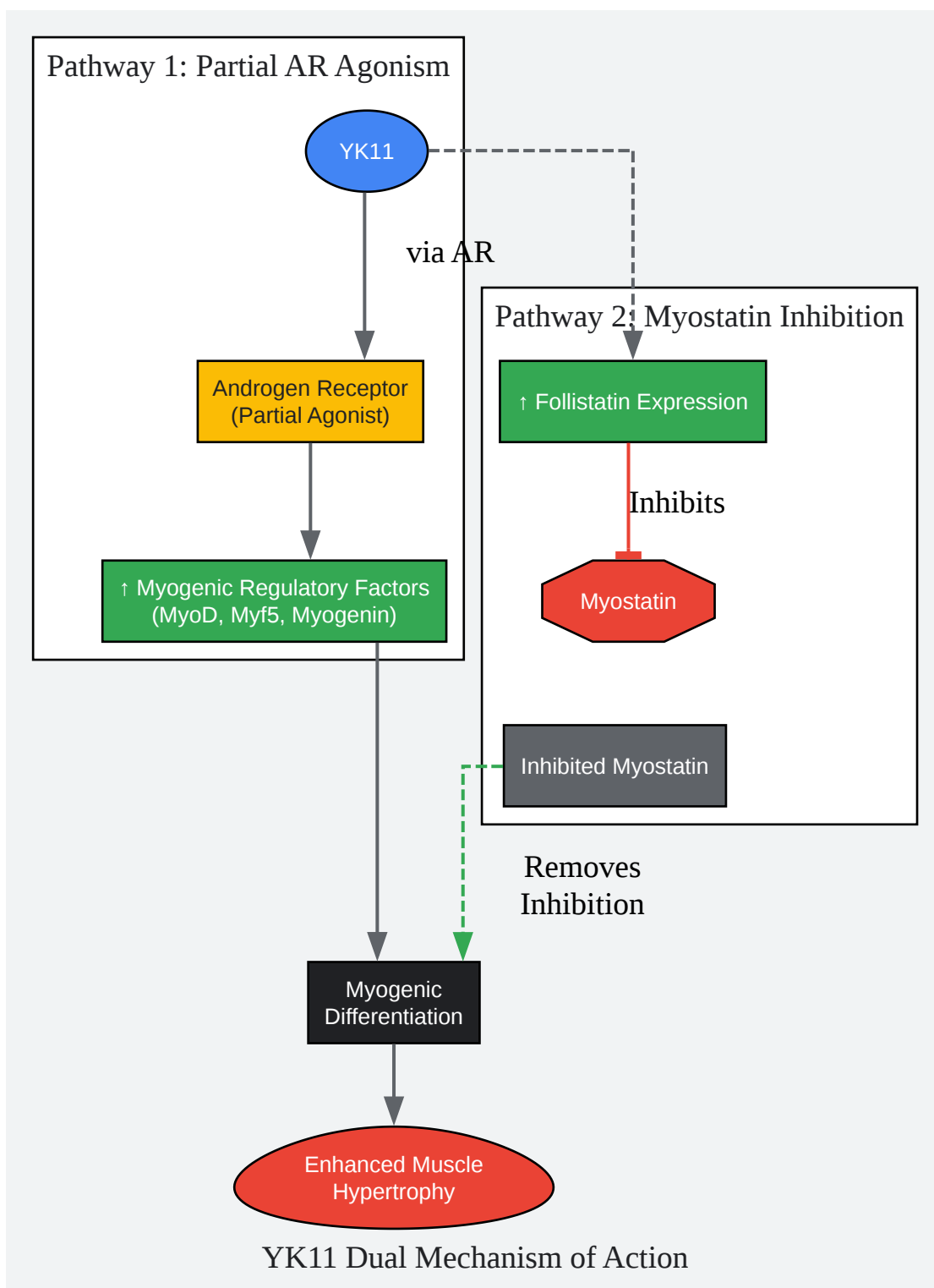
LGD-4033: As a classic nonsteroidal SARM, LGD-4033 binds to the androgen receptor with high affinity (K_i of ~1 nM) and selectivity.[5][6] Upon binding, it stimulates anabolic activity in muscle and bone tissue while having minimal effect on androgenic tissues like the prostate.[7][8] This tissue selectivity is the hallmark of SARMS, aiming to provide the therapeutic benefits of androgens with an improved safety profile.[1][5] The anabolic effects are achieved through the modulation of gene transcription, leading to increased protein synthesis and muscle growth.[7]

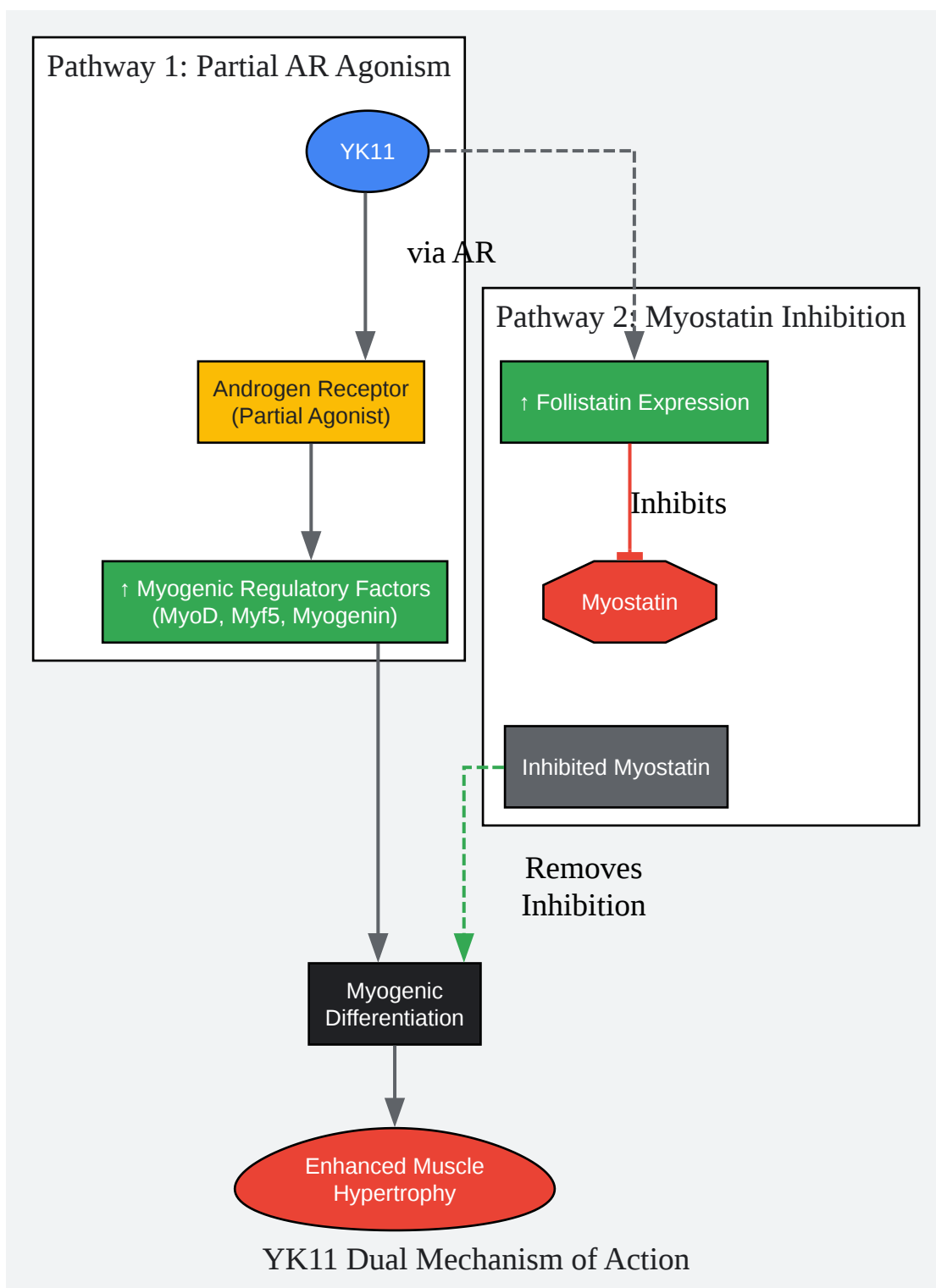
YK11: YK11 presents a more complex, dual-action mechanism.[9]

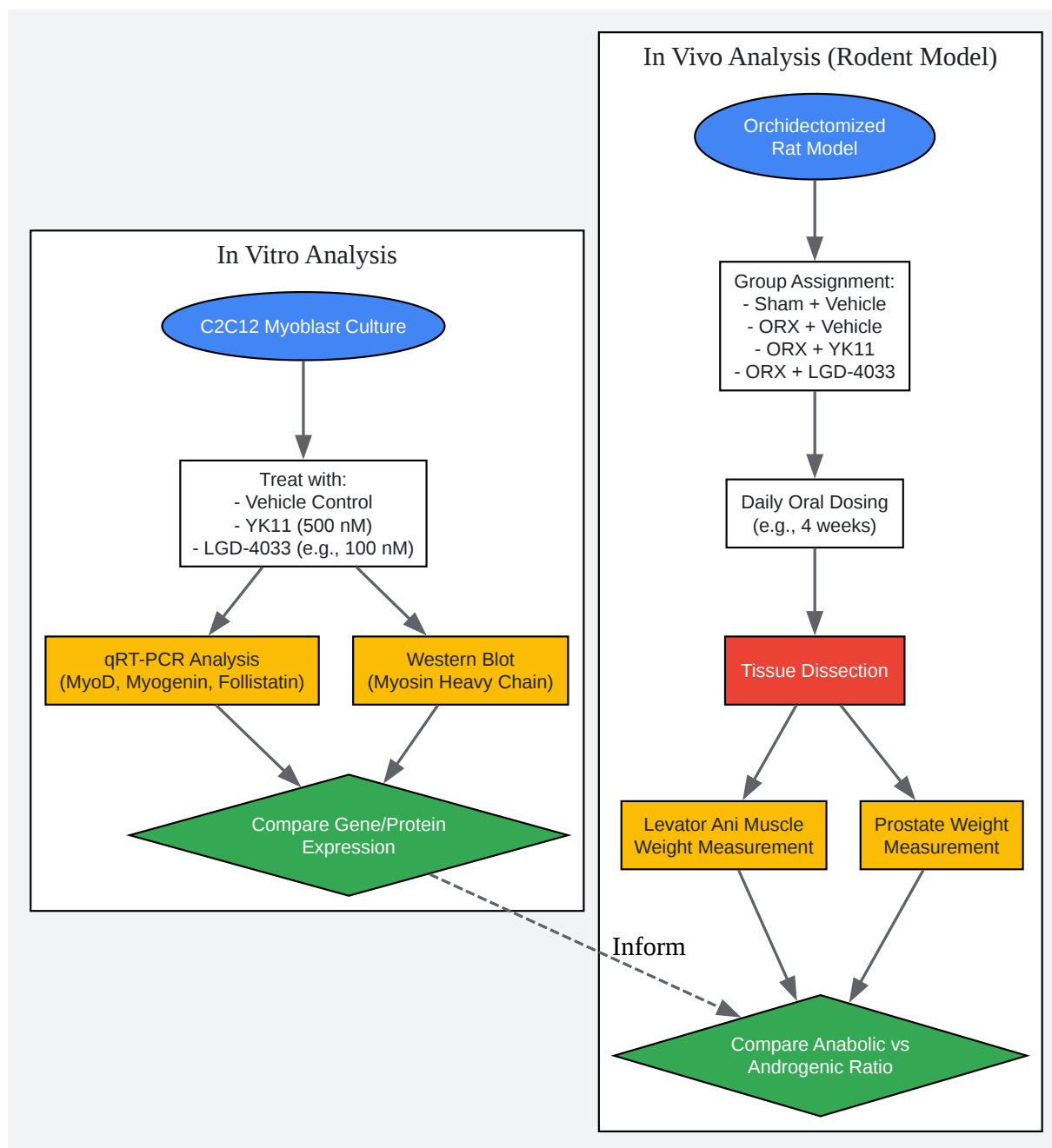
- **Partial Androgen Receptor Agonism:** YK11 is a steroidal SARM that acts as a partial agonist of the androgen receptor.[4][10] It binds to the AR and induces myogenic differentiation.[11][12] However, it does so without inducing the N/C terminal interaction required for full AR activation, which distinguishes it from traditional androgens like dihydrotestosterone (DHT).[11][13]
- **Myostatin Inhibition via Follistatin:** The most notable characteristic of YK11 is its ability to significantly increase the expression of Follistatin (Fst).[10][11] Follistatin is a potent endogenous inhibitor of Myostatin, a protein that negatively regulates muscle growth.[3][9] By inhibiting myostatin, YK11 may allow for a greater degree of muscle hypertrophy than would be possible through AR agonism alone.[3][10] In vitro studies have confirmed that the myogenic effects of YK11 are reversed by an anti-Follistatin antibody, highlighting the critical role of this pathway.[10][11]

Signaling Pathway Diagrams

► DOT script for LGD-4033 Signaling Pathway









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